3-(Isocyanatometil)-5-metil-1,2-oxazol

Descripción general

Descripción

3-(Isocyanatomethyl)-5-methyl-1,2-oxazole, also known as 3-isocyanatomethyl-3,5,5-trimethylcyclohexyl isocyanate or IPDI, is a monomeric cycloaliphatic diisocyanate . It is used as a reactive building block for the preparation of chemical products, reactive intermediates, and polymers .

Synthesis Analysis

Waterborne polyurethanes (WPUs) derived from polytetramethylene ether glycol (PTMG), 3-isocyanatomethyl-3,5,5-trimethylcyclohexyl isocyanate, 1,4-butanediol, and dimethylolpropionic acid were synthesized . Hydroxyl-terminated polydimethylsiloxane (PDMS) was introduced to replace part of PTMG as a soft segment .Molecular Structure Analysis

The molecular structure of 3-(Isocyanatomethyl)-5-methyl-1,2-oxazole is based on structures generated from information available in ECHA’s databases .Chemical Reactions Analysis

The isophorone diisocyanate (IPDI, 1-isocyanato-3-isocyanatomethyl-3, 5,5-trimethyl cyclohexane), blocked with methyl ethyl ketoxime (MEKO), can be used as a raw material for polyester-based coatings . During the thermal stoving of these coatings, the MEKO blocking agent is released .Aplicaciones Científicas De Investigación

Producción de Poliuretanos

3-(Isocyanatometil)-5-metil-1,2-oxazol: es un precursor valioso en la producción de poliuretanos (PU), que son polímeros con una amplia gama de aplicaciones. Los PU son conocidos por sus excelentes propiedades mecánicas, químicas y físicas, como la resistencia a la abrasión, la durabilidad y la resistencia a la tracción . El papel del compuesto en la producción de PU es fundamental debido a su reactividad con los polioles para formar el enlace de uretano, una característica definitoria de los poliuretanos.

Recubrimientos Protectores

El grupo isocianato en This compound lo convierte en un ingrediente esencial en la formulación de recubrimientos protectores. Estos recubrimientos se aplican a las superficies para proporcionar resistencia contra la corrosión, la intemperie y el desgaste mecánico. La capacidad del compuesto para reaccionar con otras sustancias químicas permite la creación de recubrimientos con propiedades específicas deseadas, como mayor durabilidad o resistencia a la degradación por luz ultravioleta .

Adhesivos y Sellantes

En la industria de los adhesivos y sellantes, This compound se utiliza para mejorar la resistencia al enlace y la durabilidad de los productos. Su estructura química proporciona una excelente adhesión a una variedad de sustratos, lo que lo hace adecuado para su uso en adhesivos y sellantes de alto rendimiento que requieren estabilidad a largo plazo y resistencia a los factores ambientales .

Dispositivos Médicos e Implantes

La naturaleza biocompatible de ciertos poliuretanos derivados de This compound permite su uso en dispositivos médicos e implantes. Estos materiales pueden diseñarse para tener propiedades que imitan los tejidos naturales, lo que los hace ideales para aplicaciones como válvulas cardíacas artificiales, catéteres y apósitos para heridas .

Industria Automotriz

En la industria automotriz, This compound contribuye a la fabricación de piezas livianas y duraderas. Se utiliza en la producción de asientos de espuma, materiales de aislamiento y paneles interiores. El compuesto ayuda a mejorar la comodidad, la seguridad y la eficiencia energética de los vehículos .

Materiales de Construcción

El sector de la construcción se beneficia del uso de This compound en la creación de espumas aislantes y sellantes. Estos materiales contribuyen a la conservación de la energía al proporcionar un excelente aislamiento térmico y sellos herméticos, lo que reduce los costes de calefacción y refrigeración en los edificios .

Industria Textil

En los textiles, This compound se utiliza para producir fibras y tejidos con propiedades mejoradas. Participa en la creación de materiales resistentes al agua y transpirables, que son esenciales para la ropa de exterior y de alto rendimiento .

Electrónica

Finalmente, la industria electrónica utiliza This compound en la producción de compuestos de encapsulado y recubrimientos conformes. Estas aplicaciones protegen los componentes electrónicos de la humedad, el polvo y las tensiones mecánicas, asegurando la fiabilidad y la longevidad de los dispositivos electrónicos .

Mecanismo De Acción

Target of Action

This compound is a type of isocyanate, which are known to react with a variety of biological molecules, including proteins and nucleic acids . .

Mode of Action

Isocyanates, including 3-(Isocyanatomethyl)-5-methyl-1,2-oxazole, are highly reactive compounds. They can form covalent bonds with a variety of biological molecules, altering their structure and function . This can lead to changes in cellular processes, potentially resulting in cytotoxic effects.

Biochemical Pathways

Isocyanates can interfere with a variety of biochemical processes due to their reactivity with biological molecules . They can disrupt protein function, interfere with nucleic acid structure, and alter cellular signaling pathways.

Pharmacokinetics

Isocyanates are generally rapidly absorbed and distributed throughout the body, where they can react with biological molecules

Result of Action

Given its reactivity, this compound could potentially cause a variety of effects, including protein dysfunction, DNA damage, and disruption of cellular signaling pathways . .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-(Isocyanatomethyl)-5-methyl-1,2-oxazole. Factors such as temperature, pH, and the presence of other chemicals can affect the reactivity of isocyanates and their ability to interact with biological molecules . .

Propiedades

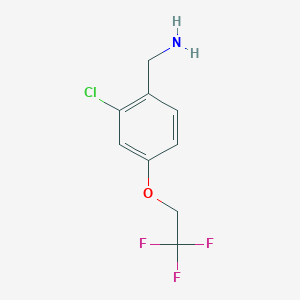

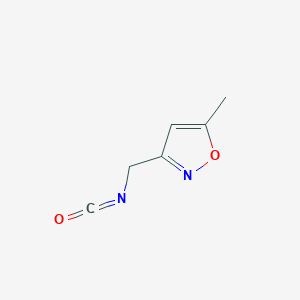

IUPAC Name |

3-(isocyanatomethyl)-5-methyl-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O2/c1-5-2-6(8-10-5)3-7-4-9/h2H,3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJBKIDCQPTWJOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)CN=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

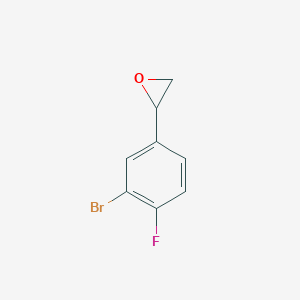

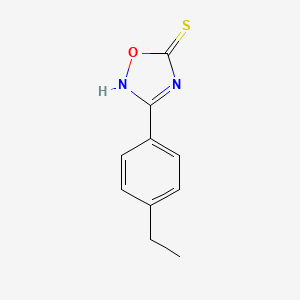

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-4-[2-(trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B1529305.png)

![2-amino-N-[2-chloro-5-(trifluoromethyl)phenyl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B1529308.png)

![2-chloro-4H,5H-naphtho[1,2-d][1,3]thiazole](/img/structure/B1529312.png)

![1-[2-Chloro-4-(2-methylpropoxy)phenyl]methanamine](/img/structure/B1529313.png)

![1-[3-Bromo-4-(propan-2-yloxy)phenyl]methanamine](/img/structure/B1529315.png)